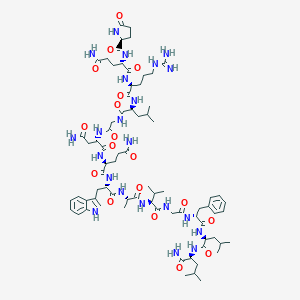
5-methyl-1,3-oxazole-4-carboxylic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-methyl-1,3-oxazole-4-carboxylic Acid and its derivatives often involves strategies that leverage the reactivity of carboxylic acids, amidines, and hydrazines. For instance, a general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. This highly regioselective and one-pot process provides rapid access to highly diverse triazoles (Castanedo et al., 2011). Additionally, the synthesis of methyl 5-substituted oxazole-4-carboxylates, which can be converted into carboxylic acids and carboxamides, illustrates the versatile nature of these compounds in chemical synthesis (Ozaki et al., 1983).
Molecular Structure Analysis
The molecular structure of 5-methyl-1,3-oxazole-4-carboxylic Acid, like other oxazoles, is characterized by the presence of a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. This structural motif is significant due to its electron-rich nature, which influences the compound's reactivity and interactions with other molecules. Detailed structural analyses, including X-ray diffraction and quantum chemical calculations, are often employed to understand the precise geometries and electronic properties of these molecules.
Chemical Reactions and Properties
The reactivity of 5-methyl-1,3-oxazole-4-carboxylic Acid is shaped by its oxazole ring and carboxylic acid functionality. These structural elements enable a wide range of chemical reactions, including nucleophilic substitutions, cycloadditions, and transformations into various functional derivatives. For example, the Fe(II)-catalyzed isomerization of isoxazoles to oxazoles illustrates the flexibility and reactivity of these compounds under different conditions (Serebryannikova et al., 2019).
Wissenschaftliche Forschungsanwendungen
-
Inhibitory Activity on Blood Platelet Aggregation
- Method : Methyl 5-substituted oxazole-4-carboxylates were synthesized by the reaction of methyl α-isocyanoacetate with acylating reagents in the presence of bases. The oxazole methyl esters were then converted into the carboxylic acids and the carboxamides .
- Results : Some of these compounds showed inhibitory activity comparable to that of aspirin. Of these, 5-(3, 4, 5-trimethoxyphenyl) oxazole-4-carboxamide was the most active compound in the ex vivo test .
-
- Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
- Results : Oxazoles and its derivatives are a part of a number of medicinal compounds which includes aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .
-
- Application : Direct arylation of oxazoles has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .
- Method : This process involves the use of task-specific phosphine ligands. Palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .
- Results : This method provides a way to synthesize oxazole derivatives with high regioselectivity .
-
Synthesis of 2,5-Disubstituted Oxazoles
- Application : The synthesis of 2,5-disubstituted oxazoles from easily available arylacetylenes and α-amino acids .
- Method : This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .
- Results : This method provides a way to synthesize 2,5-disubstituted oxazoles .
-
Synthesis of 2,5-Disubstituted Oxazoles from Terminal Alkynes, Nitriles, and Oxygen Atoms
- Application : The synthesis of 2,5-disubstituted oxazoles from terminal alkynes, nitriles, and oxygen atoms .
- Method : This process uses 8-methylquinoline N-oxide as oxidant under mild conditions .
- Results : This method provides a way to synthesize 2,5-disubstituted oxazoles in very good yields with broad substrate scope .
-
Synthesis of Substituted Oxazoles from α-Bromo Ketones and Amines
-
- Application : Direct arylation of oxazoles has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .
- Method : This process involves the use of task-specific phosphine ligands. Palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .
- Results : This method provides a way to synthesize oxazole derivatives with high regioselectivity .
-
Synthesis of 2,5-Disubstituted Oxazoles
- Application : The synthesis of 2,5-disubstituted oxazoles from easily available arylacetylenes and α-amino acids .
- Method : This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .
- Results : This method provides a way to synthesize 2,5-disubstituted oxazoles .
-
Synthesis of 2,5-Disubstituted Oxazoles from Terminal Alkynes, Nitriles, and Oxygen Atoms
- Application : The synthesis of 2,5-disubstituted oxazoles from terminal alkynes, nitriles, and oxygen atoms .
- Method : This process uses 8-methylquinoline N-oxide as oxidant under mild conditions .
- Results : This method provides a way to synthesize 2,5-disubstituted oxazoles in very good yields with broad substrate scope .
-
Synthesis of Substituted Oxazoles from α-Bromo Ketones and Amines
Safety And Hazards
- Toxicity : While specific toxicity data may vary, handle this compound with care and follow safety protocols.
- Handling : Use appropriate protective equipment (gloves, goggles) when working with this substance.
- Storage : Store in a cool, dry place away from direct sunlight.
Zukünftige Richtungen
Future research could explore:
- Biological Activity : Investigate potential pharmacological properties.
- Derivatives : Synthesize derivatives for enhanced properties.
- Applications : Explore applications in drug development or materials science.
Eigenschaften
IUPAC Name |
5-methyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIACATCUODRSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463242 | |
| Record name | 5-methyl-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1,3-oxazole-4-carboxylic Acid | |
CAS RN |
103879-58-9 | |
| Record name | 5-methyl-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-1,3-OXAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



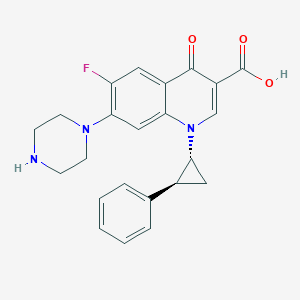

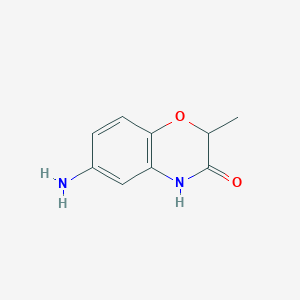
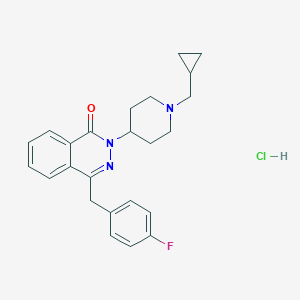
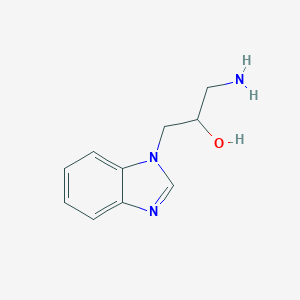




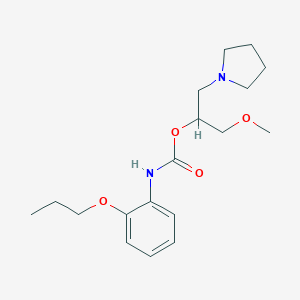

![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)

